Physicochemical properties and stability of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid
Physicochemical properties and stability of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid
Physicochemical Profiling and Stability Dynamics of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the intrinsic physicochemical properties and degradation pathways of a target molecule is the cornerstone of formulation and analytical method development. This whitepaper provides an in-depth technical analysis of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid . By deconstructing its molecular architecture—a 5-methylthiophene core linked via an amide bond to a benzoic acid moiety—we establish the causality behind its solubility, pKa, and stability profile. Furthermore, we outline self-validating experimental workflows designed to ensure rigorous compliance with international stability testing standards[1].
Molecular Architecture and Physicochemical Causality
The behavior of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid in biological and analytical systems is dictated by the interplay of its three functional domains:
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The Benzoic Acid Moiety: Acts as the primary ionizable group. Its protonation state acts as an on/off switch for aqueous solubility.
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The Amide Linkage: Provides conformational rigidity. While generally stable due to resonance, it serves as the primary site for hydrolytic cleavage under extreme pH stress[2].
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The 5-Methylthiophene Core: An electron-rich heteroaromatic ring that drives the molecule's lipophilicity but introduces specific vulnerabilities to oxidative stress[3].
Table 1: Predicted Physicochemical Parameters
| Parameter | Value | Causality / Analytical Implication |
| Molecular Formula | C₁₃H₁₁NO₃S | Standard small-molecule footprint. |
| Molecular Weight | 261.30 g/mol | Highly permeable; adheres strictly to Lipinski’s Rule of 5. |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity driven by the thiophene ring is balanced by the polar amide and carboxyl groups. Requires organic modifiers (e.g., Acetonitrile) for reverse-phase HPLC elution. |
| pKa (Carboxylic Acid) | ~4.1 | Critical for Method Development: At pH < 4.1, the molecule is unionized and poorly soluble in water. At pH > 6.0, it forms a highly soluble carboxylate anion. |
| H-Bond Profile | 2 Donors, 4 Acceptors | Facilitates target binding and crystal lattice formation; impacts solid-state thermal stability. |
Degradation Pathways and Stability Dynamics
Understanding the degradation mechanics is essential for developing a Stability-Indicating Assay (SIA). The molecule exhibits two primary degradation vectors:
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Acid/Base-Catalyzed Amide Hydrolysis: Amides are the least reactive carboxylic acid derivatives. However, under forced thermal stress combined with extreme pH, the carbonyl carbon becomes highly electrophilic (in acid) or is attacked by hydroxide nucleophiles (in base). This irreversible cleavage yields 5-methylthiophene-3-carboxylic acid and 3-aminobenzoic acid[2].
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Thiophene Oxidation: The thiophene ring, enriched by the electron-donating 5-methyl group, possesses a highly reactive pi-system. Exposure to reactive oxygen species (ROS) or peroxides initiates an arene oxide pathway. This typically results in the formation of unstable thiophene-S-oxides, which can further rearrange or dimerize into complex sesquioxides[3][4].
Primary Chemical Degradation Pathways and Resulting Byproducts.
Self-Validating Experimental Protocols
To ensure data trustworthiness, analytical protocols must be self-validating systems . This means the workflow must contain internal mathematical and operational controls—specifically, Mass Balance Closure—to prove that no degradation products are escaping detection.
Workflow 1: ICH Q1A(R2) Forced Degradation Study
According to the ICH Q1A(R2) guidelines, stress testing is mandatory to elucidate the intrinsic stability of the drug substance[1]. The goal is to achieve 5–20% degradation.
Step-by-Step Methodology:
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Stock Preparation: Dissolve the compound in Methanol/Water (50:50 v/v) to achieve a 1.0 mg/mL concentration.
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Stress Aliquoting: Distribute the stock into sealed inert vials and subject them to the conditions outlined in Table 2.
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Neutralization (Critical Step): Prior to HPLC injection, neutralize the acidic and basic samples to pH ~7.0. Causality: Injecting extreme pH solutions will degrade the silica backbone of the HPLC column and cause peak distortion.
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Orthogonal Analysis: Analyze using the HPLC-DAD-MS method described below.
Table 2: Forced Degradation Matrix
| Stress Type | Reagent / Condition | Duration | Target Degradation |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | 24 - 48 hours | 10 - 20% |
| Basic Hydrolysis | 0.1 N NaOH at 60°C | 24 - 48 hours | 10 - 20% |
| Oxidation | 3% H₂O₂ at 25°C | 24 hours | 10 - 20% |
| Thermal (Solid) | Solid state at 80°C | 7 days | 5 - 10% |
Workflow 2: HPLC-DAD-MS Stability-Indicating Assay Development
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Stationary Phase Selection: Utilize a sub-2 µm C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Causality: The hydrophobic C18 chains effectively interact with the lipophilic thiophene core.
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Mobile Phase Engineering:
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Phase A: 0.1% Formic Acid in Water (pH ~2.7).
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Phase B: 0.1% Formic Acid in Acetonitrile.
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Causality: The acidic mobile phase (pH 2.7) is well below the pKa of the benzoic acid moiety (4.1). This suppresses ionization, keeping the molecule neutral and ensuring sharp, retained chromatographic peaks.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes. This ensures that highly polar degradants (like 3-aminobenzoic acid) elute early, while the parent compound and lipophilic sesquioxides elute later.
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Mass Balance Validation (The Trust Mechanism): Calculate the total peak area of the stressed sample.
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Formula:(Area_Parent + Sum(Area_Degradants)) / Area_Initial_Control * 100
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If the result is outside the 95%–105% range, the method fails validation. This indicates that degradants are either precipitating out of solution, not absorbing UV light, or being permanently retained on the column.
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Self-Validating Workflow for Stability-Indicating Assay Development.
References
- European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline".
- Allen. "Amide Hydrolysis: Mechanism, Conditions and Applications".
- National Institutes of Health (NIH) / PMC. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9".
- MDPI. "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach".
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
